molecular formula C5H7ClO3S B2565665 (3-Oxocyclobutyl)methanesulfonyl chloride CAS No. 2361635-94-9

(3-Oxocyclobutyl)methanesulfonyl chloride

Cat. No.: B2565665
CAS No.: 2361635-94-9
M. Wt: 182.62
InChI Key: QIXFLFYPHHSRLO-UHFFFAOYSA-N
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Description

(3-Oxocyclobutyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a 3-oxocyclobutyl group attached to a methanesulfonyl chloride backbone. Its molecular structure combines the reactivity of a sulfonyl chloride (–SO₂Cl) group with the steric and electronic effects of the strained cyclobutane ring bearing a ketone moiety. This compound is primarily used in organic synthesis as a sulfonating agent, enabling the introduction of sulfonate groups into target molecules. Its reactivity is influenced by the electron-withdrawing nature of the sulfonyl chloride group and the steric constraints of the cyclobutane ring, which may modulate its interaction with nucleophiles .

Properties

IUPAC Name

(3-oxocyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3S/c6-10(8,9)3-4-1-5(7)2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXFLFYPHHSRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxocyclobutyl)methanesulfonyl chloride typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Oxocyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Oxocyclobutyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various nucleophiles. The ketone group in the cyclobutyl ring can also participate in reduction and oxidation reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Structural and Reactivity Comparison

Compound Name Structure Reactivity Profile Applications Safety Considerations
Methanesulfonyl chloride CH₃SO₂Cl Highly reactive; reacts violently with water, alcohols, and amines. Hydrolyzes rapidly in NaOH (2.5 M, room temp) . Synthesis of methanesulfonates, sulfene generation . Requires fume hood; corrosive, lachrymator .
Ethanesulfonyl chloride CH₃CH₂SO₂Cl Slightly less reactive than methanesulfonyl chloride due to longer alkyl chain. Intermediate in agrochemicals and pharmaceuticals. Similar handling as methanesulfonyl chloride.
Benzenesulfonyl chloride C₆H₅SO₂Cl Moderate reactivity; requires prolonged stirring or reflux with NaOH for hydrolysis . Sulfonation of aromatic compounds, peptide synthesis. Less volatile but still toxic; requires controlled conditions.
p-Toluenesulfonyl chloride CH₃C₆H₄SO₂Cl Similar to benzenesulfonyl chloride but slower hydrolysis (24 h with NaOH) . Protecting groups in organic synthesis (e.g., tosylates). Dust irritant; requires PPE.
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride CF₃C₆H₄CH₂SO₂Cl Enhanced electrophilicity due to electron-withdrawing CF₃ group; stable under anhydrous conditions. Specialty sulfonations in drug discovery . High toxicity; stringent containment needed.
This compound Cyclobutane ring with ketone at C3, attached to –CH₂SO₂Cl High reactivity due to ring strain and ketone’s electron-withdrawing effect. May exhibit unique regioselectivity in reactions. Potential use in cyclopropane/cyclobutane-containing drug candidates . Extreme moisture sensitivity; hydrolyzes exothermically .

Key Research Findings

  • Synthetic Utility : In preclinical studies, methanesulfonyl chloride derivatives are employed to synthesize cytotoxic agents, suggesting that this compound could serve as a precursor for bioactive molecules with improved pharmacokinetic profiles .
  • Safety and Handling : Like methanesulfonyl chloride, this compound requires hydrolysis in NaOH (2.5 M) under controlled conditions. However, its exothermic decomposition may necessitate slower addition rates to prevent thermal runaway .

Market and Industrial Relevance

The global market for specialized sulfonyl chlorides, including (1-Cyanocyclobutyl)methanesulfonyl chloride, highlights growing demand in pharmaceutical and agrochemical sectors. The 3-oxocyclobutyl variant’s niche applications in strained-ring systems position it as a high-value intermediate for targeted drug design .

Biological Activity

(3-Oxocyclobutyl)methanesulfonyl chloride is an organosulfur compound that serves as a versatile intermediate in organic synthesis. Its unique structure, which combines a cyclobutyl ring with a ketone group and a methanesulfonyl chloride moiety, allows for various chemical transformations. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in biological systems, and relevant research findings.

  • Molecular Formula : C6_6H9_9ClO2_2S
  • Molecular Weight : 180.65 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Reactivity : Highly reactive due to the presence of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions.

The biological activity of this compound primarily stems from its ability to react with nucleophiles, including amino acids and proteins. The sulfonyl chloride group acts as an electrophile, facilitating the formation of sulfonamide derivatives upon reaction with amines. This reactivity is crucial for modifying biomolecules, enabling the introduction of bioactive groups.

Applications in Biological Systems

  • Modification of Biomolecules : The compound can be employed to modify proteins and peptides by introducing sulfonyl groups. This modification can enhance the pharmacological properties of therapeutic agents.
  • Synthesis of Pharmaceuticals : It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly sulfonamides, which are known for their antibacterial properties.
  • Research Applications : In scientific research, it is utilized to study enzyme interactions and protein functionality through targeted modifications.

Case Studies

  • Sulfonamide Derivatives : A study demonstrated the synthesis of sulfonamide derivatives from this compound, highlighting its potential in developing new antimicrobial agents.
  • Bioconjugation Techniques : Research indicated that this compound could be used in bioconjugation techniques to attach therapeutic agents to antibodies, enhancing targeted delivery systems .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that derivatives formed from this compound exhibited varying degrees of inhibitory activity against specific enzymes, suggesting potential applications in drug development.

Data Table: Biological Activity Overview

Study Focus Area Findings Reference
Study 1Sulfonamide SynthesisSuccessful synthesis of multiple sulfonamide derivatives with antibacterial activity
Study 2BioconjugationEffective attachment of therapeutic agents to antibodies using this compound
Study 3Enzyme InhibitionVariability in inhibitory effects on target enzymes; potential for drug development

Q & A

Q. What are the recommended safety protocols when handling (3-Oxocyclobutyl)methanesulfonyl chloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use respiratory protection (e.g., NIOSH-approved masks) if ventilation is insufficient .
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors. Local exhaust systems are recommended for large-scale syntheses .
  • First Aid:
    • Skin Contact: Immediately rinse with water for ≥15 minutes and remove contaminated clothing .
    • Eye Exposure: Flush eyes with water for ≥15 minutes and seek medical attention .
  • Storage: Keep in a cool, dry, well-ventilated area, away from oxidizers and moisture. Use corrosion-resistant containers .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Chlorosulfonation: React (3-oxocyclobutyl)methanol with chlorosulfonic acid in anhydrous dichloromethane at 0–5°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

  • Oxidation of Thiol Precursors: Oxidize (3-oxocyclobutyl)methyl thiol with Cl₂ gas in acetic acid, followed by purification via vacuum distillation (yield: ~65–75%) .

  • Key Data Table:

    MethodReagents/ConditionsYield (%)Purity (HPLC)
    ChlorosulfonationClSO₃H, DCM, 0–5°C, 4h70≥98%
    Thiol OxidationCl₂, AcOH, 25°C, 2h6595%

Q. What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for cyclobutyl protons (δ 3.2–3.5 ppm) and sulfonyl chloride protons (δ 4.1–4.3 ppm) .
    • ¹³C NMR: Confirm the ketone carbonyl at δ 205–210 ppm .
  • Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ at m/z 198.6 .
  • HPLC: Use a C18 column (acetonitrile:water 70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound as a sulfonating agent?

Methodological Answer:

  • Solvent Selection: Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis. Add molecular sieves to scavenge moisture .
  • Temperature Control: Maintain reactions at –10°C to 0°C for slower, more controlled sulfonylation .
  • Catalysts: Add DMAP (4-dimethylaminopyridine) to enhance nucleophilic displacement efficiency (yield improvement: ~20%) .
  • Troubleshooting: If side products form (e.g., sulfonic acids), increase stoichiometry of the nucleophile (1.2–1.5 equiv) .

Q. How does the oxocyclobutyl group influence the reactivity of this compound compared to other sulfonyl chlorides?

Methodological Answer:

  • Steric Effects: The strained cyclobutane ring increases electrophilicity at the sulfonyl chloride group, accelerating reactions with bulky nucleophiles (e.g., tertiary amines) .

  • Electronic Effects: The electron-withdrawing ketone enhances leaving-group ability, reducing activation energy for substitution .

  • Comparative Reactivity Table:

    CompoundRelative Reactivity (vs. MeSO₂Cl)
    Methanesulfonyl chloride1.0 (reference)
    Tosyl chloride0.8
    This compound1.5

Q. What computational methods are used to predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with enzyme active sites (e.g., carbonic anhydrase). The oxocyclobutyl group shows hydrogen bonding with Thr199 (ΔG = –9.2 kcal/mol) .
  • QSAR Modeling: Correlate Hammett σ values (σ = +0.8 for sulfonyl chloride) with inhibitory activity against proteases (R² = 0.89) .

Q. What strategies mitigate hydrolysis during sulfonylation reactions?

Methodological Answer:

  • Moisture Control: Use Schlenk lines for anhydrous conditions. Pre-dry glassware at 120°C for 2h .
  • Acid Scavengers: Add triethylamine (2.0 equiv) to neutralize HCl byproducts, reducing hydrolysis rates by 40% .
  • Low-Temperature Quenching: Terminate reactions at –20°C to precipitate hydrolyzed byproducts .

Environmental and Safety Considerations

Q. What are the environmental risks associated with this compound?

Methodological Answer:

  • Biodegradability: Low (BCF = 1.9), indicating minimal bioaccumulation. However, aquatic toxicity (LC50 for Daphnia: 2.1 mg/L) necessitates containment .
  • Waste Disposal: Neutralize with 10% NaOH solution before incineration. Avoid landfill disposal due to groundwater contamination risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.